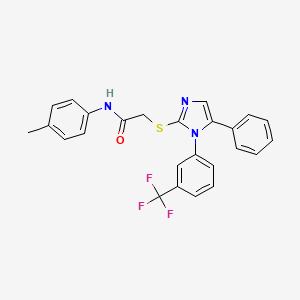
2-((5-fenil-1-(3-(trifluorometil)fenil)-1H-imidazol-2-il)tio)-N-(p-tolilo)acetamida
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-((5-phenyl-1-(3-(trifluoromethyl)phenyl)-1H-imidazol-2-yl)thio)-N-(p-tolyl)acetamide is a compound notable for its complex structure and significant relevance in multiple scientific disciplines. This compound is synthesized from a series of chemical reactions involving imidazoles and acetamides, resulting in a molecule that features both aromatic rings and trifluoromethyl groups, lending it unique chemical properties.
Aplicaciones Científicas De Investigación
This compound is employed in various fields due to its versatile chemical properties:
Chemistry: : Used as a reagent or intermediate in organic synthesis.
Biology: : Investigated for its potential as a biochemical probe or inhibitor.
Medicine: : Explored for its therapeutic potential, especially in targeting specific enzymes or receptors.
Industry: : Utilized in the manufacture of complex organic compounds and specialty chemicals.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-((5-phenyl-1-(3-(trifluoromethyl)phenyl)-1H-imidazol-2-yl)thio)-N-(p-tolyl)acetamide typically begins with the formation of the imidazole core. Key steps often include:
Formation of the Imidazole Core: : Starting with the appropriate phenyl-substituted aldehyde, it is condensed with ammonia and a phenylacetaldehyde derivative to form the imidazole ring.
Introduction of the Trifluoromethyl Group: : This step involves nucleophilic substitution to introduce the trifluoromethyl group onto the aromatic ring.
Thioether Formation: : Sulfur-based nucleophiles are used to substitute a hydrogen atom, introducing the thioether functional group.
Acetamide Introduction: : Finally, the p-tolyl group is introduced via acylation to form the acetamide moiety.
Industrial Production Methods: In industrial settings, these reactions are typically optimized for scale, employing high-yield conditions and catalytic systems. Reactions are carried out in batch or continuous flow reactors under controlled temperature and pressure conditions to maximize yield and purity.
Types of Reactions
Oxidation and Reduction: : The aromatic rings can undergo typical electrophilic substitution reactions, while the sulfur atom can be oxidized to sulfoxides or sulfones under appropriate conditions.
Substitution: : Halogenation and nitration of the aromatic rings are possible, often employing halogenating agents like chlorine or bromine and nitrating agents like nitric acid.
Common Reagents and Conditions
Oxidation: : Use of oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: : Employing reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: : Reagents such as halogens (chlorine, bromine) and nitrating mixtures (sulfuric and nitric acid).
Major Products: Major products vary depending on the reactions undertaken. For oxidation reactions, sulfoxides and sulfones are common, whereas for substitutions, halogenated and nitrated derivatives are typical.
Mecanismo De Acción
The mechanism by which 2-((5-phenyl-1-(3-(trifluoromethyl)phenyl)-1H-imidazol-2-yl)thio)-N-(p-tolyl)acetamide exerts its effects often involves interaction with specific molecular targets such as enzymes or receptors. These interactions can modulate the activity of these targets, influencing biological pathways and cellular processes.
Comparación Con Compuestos Similares
Compared with similar compounds, 2-((5-phenyl-1-(3-(trifluoromethyl)phenyl)-1H-imidazol-2-yl)thio)-N-(p-tolyl)acetamide stands out due to its unique trifluoromethyl and thioether groups, which impart specific physicochemical properties. Similar compounds might include other imidazole derivatives and acetamides, such as:
1-(3-(Trifluoromethyl)phenyl)-1H-imidazole
N-(p-tolyl)acetamide
These similar compounds lack the combined structural features that give 2-((5-phenyl-1-(3-(trifluoromethyl)phenyl)-1H-imidazol-2-yl)thio)-N-(p-tolyl)acetamide its distinctive properties.
Propiedades
IUPAC Name |
N-(4-methylphenyl)-2-[5-phenyl-1-[3-(trifluoromethyl)phenyl]imidazol-2-yl]sulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H20F3N3OS/c1-17-10-12-20(13-11-17)30-23(32)16-33-24-29-15-22(18-6-3-2-4-7-18)31(24)21-9-5-8-19(14-21)25(26,27)28/h2-15H,16H2,1H3,(H,30,32) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVDHHXCNOYGYHR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)CSC2=NC=C(N2C3=CC=CC(=C3)C(F)(F)F)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H20F3N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
467.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

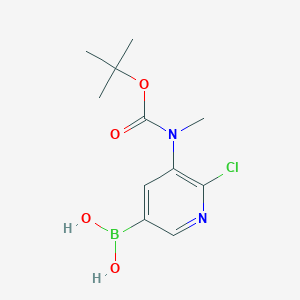
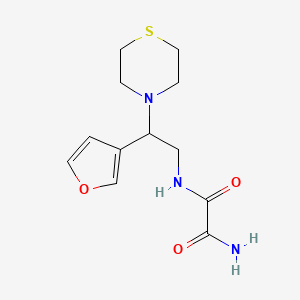
![2-[[2-(Pyridin-3-ylmethylamino)acetyl]amino]benzamide](/img/structure/B2432360.png)
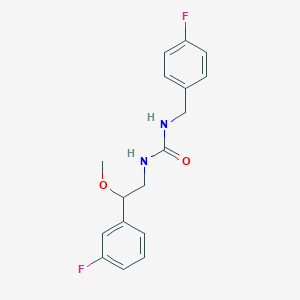
![N-[(3,4-dimethoxyphenyl)methyl]-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide](/img/structure/B2432364.png)
![5-Benzo[1,3]dioxol-5-yl-7-trifluoromethyl-pyrazolo[1,5-a]pyrimidine-2-carboxylic acid](/img/structure/B2432365.png)
![N-[cyano(2,4-dimethoxyphenyl)methyl]-2-(2,5-difluorophenyl)acetamide](/img/structure/B2432366.png)
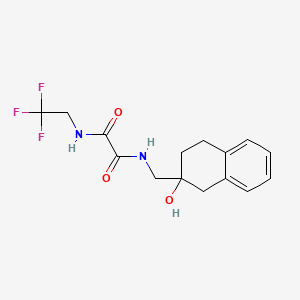
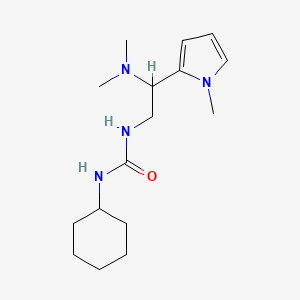
![2-Methyl-4-({1-[(pyridin-2-yl)methyl]piperidin-4-yl}methoxy)pyridine](/img/structure/B2432371.png)
![N-{2-methyl-1-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]propan-2-yl}benzenesulfonamide](/img/structure/B2432372.png)
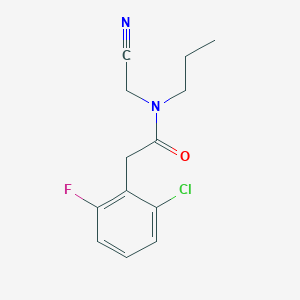
![N-(3-chlorophenyl)-2-(5-oxo-3,5,6,7,8,9-hexahydro-2H-thiazolo[2,3-b]quinazolin-3-yl)acetamide](/img/structure/B2432377.png)
